S-(4-Bromophenyl)cysteine sulfoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-Bromophenyl)cysteine sulfoxide is an organic compound that features a bromophenyl group attached to a sulfinyl moiety and an L-alanine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Bromophenyl)cysteine sulfoxide typically involves the introduction of the bromophenyl group to the L-alanine backbone through a series of chemical reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
S-(4-Bromophenyl)cysteine sulfoxide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under appropriate conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 3-((4-Bromophenyl)sulfonyl)-L-alanine.
Reduction: The major product is 3-((4-Phenyl)sulfinyl)-L-alanine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
S-(4-Bromophenyl)cysteine sulfoxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of S-(4-Bromophenyl)cysteine sulfoxide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can interact with hydrophobic pockets in proteins, while the sulfinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((4-Bromophenyl)sulfonyl)-L-alanine: This compound is similar but has a sulfone group instead of a sulfinyl group.
3-((4-Phenyl)sulfinyl)-L-alanine: This compound lacks the bromine atom in the phenyl group.
Uniqueness
S-(4-Bromophenyl)cysteine sulfoxide is unique due to the presence of both the bromophenyl and sulfinyl groups, which confer distinct chemical and biological properties. The bromine atom can participate in halogen bonding, while the sulfinyl group can undergo redox reactions, making this compound versatile for various applications .
Eigenschaften
CAS-Nummer |
152406-99-0 |
---|---|
Molekularformel |
C9H10BrNO3S |
Molekulargewicht |
292.147 |
IUPAC-Name |
(2R)-2-amino-3-(4-bromophenyl)sulfinylpropanoic acid |
InChI |
InChI=1S/C9H10BrNO3S/c10-6-1-3-7(4-2-6)15(14)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-,15?/m0/s1 |
InChI-Schlüssel |
RMEPGYSIRTUMIL-CYQMCQFNSA-N |
SMILES |
C1=CC(=CC=C1S(=O)CC(C(=O)O)N)Br |
Synonyme |
S-(4-bromophenyl)cysteine sulfoxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.